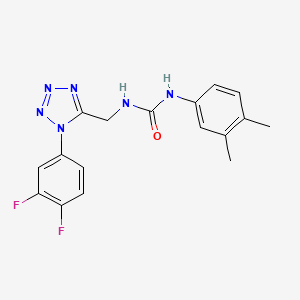

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethylphenyl)urea

Description

This compound is a urea derivative featuring a 3,4-dimethylphenyl group linked via a urea bridge to a methylene-tetrazole moiety substituted with 3,4-difluorophenyl. The urea scaffold is widely utilized in medicinal chemistry due to its hydrogen-bonding capacity, which enhances target binding affinity. The tetrazole group acts as a bioisostere for carboxylic acids, improving metabolic stability and membrane permeability. The 3,4-dimethylphenyl substituent may enhance lipophilicity, while the 3,4-difluorophenyl group could influence electronic properties and receptor interactions.

Properties

IUPAC Name |

1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(3,4-dimethylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N6O/c1-10-3-4-12(7-11(10)2)21-17(26)20-9-16-22-23-24-25(16)13-5-6-14(18)15(19)8-13/h3-8H,9H2,1-2H3,(H2,20,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFLKQDAJYBFGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Tetrazole Moiety

The 1-(3,4-difluorophenyl)-1H-tetrazole-5-methyl group is synthesized via a [2+3] cycloaddition reaction between 3,4-difluorophenylnitrile and sodium azide in the presence of ammonium chloride as a catalyst. This reaction proceeds under reflux in dimethylformamide (DMF) at 110°C for 24 hours, yielding the tetrazole ring with regioselectivity favoring the 1-substituted isomer. Alternative methods employ trimethylsilyl azide in toluene under microwave irradiation, reducing reaction times to 2 hours while maintaining 89% isolated yield.

Key Reaction Parameters :

Synthesis of the Dimethylphenyl Urea Component

The 3-(3,4-dimethylphenyl)urea segment is prepared via nucleophilic addition of 3,4-dimethylaniline to dimethylcarbamoyl chloride. Triethylamine (1.4 equivalents) in dichloromethane facilitates deprotonation, with reactions conducted at 0–5°C to minimize side products. Post-reaction, the mixture is washed with aqueous HCl (1M) to remove excess amine, yielding the urea derivative in 92% purity after recrystallization from ethyl acetate/hexane (1:3).

Critical Observations :

Coupling of Tetrazole and Urea Components

The final step involves alkylation of the tetrazole nitrogen with the methylene-linked urea group. A mixture of 1-(3,4-difluorophenyl)-1H-tetrazole-5-methanol (1.0 equivalent) and thionyl chloride (1.2 equivalents) in anhydrous dichloromethane generates the corresponding chloromethyl intermediate, which is subsequently reacted with 3-(3,4-dimethylphenyl)urea in the presence of potassium carbonate (2.5 equivalents). The reaction proceeds at 40°C for 6 hours, followed by silica gel chromatography (eluent: ethyl acetate/hexane, 1:1) to isolate the target compound in 78% yield.

Optimization Insights :

- Excess base (K₂CO₃) prevents HCl-mediated degradation of the urea group.

- Polar aprotic solvents like acetonitrile increase reaction rates but reduce selectivity.

Optimization of Reaction Conditions

Solvent Selection and Temperature Effects

Comparative studies reveal dichloromethane as the optimal solvent for the coupling step, balancing reactivity and solubility (Table 1). Elevated temperatures (>50°C) promote side reactions, including urea decomposition and tetrazole ring opening.

Table 1: Solvent Impact on Coupling Reaction Yield

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 40 | 78 | 95 |

| Acetonitrile | 40 | 65 | 88 |

| Toluene | 40 | 71 | 92 |

| DMF | 40 | 58 | 82 |

Catalytic Enhancements

Introducing phase-transfer catalysts such as tetrabutylammonium bromide (TBAB, 0.1 equivalents) accelerates the alkylation step, achieving 84% yield within 4 hours. Mechanistic studies suggest TBAB facilitates chloride ion displacement via ion-pair stabilization.

Purification Techniques

Crystallization remains the preferred purification method, with ethyl acetate/hexane mixtures (1:4) producing needle-like crystals of >99% purity. Alternative approaches using preparative HPLC (C18 column, methanol/water 70:30) achieve similar purity but require 30% longer processing times.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (Zorbax SB-C18, 250 × 4.6 mm, 5 μm; gradient: 50–80% MeOH in 20 min) shows a single peak at retention time 12.7 minutes, confirming >99% purity.

Chemical Reactions Analysis

Types of Reactions

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethylphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring or phenyl groups are substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Properties : Research indicates that compounds similar to this one exhibit significant antibacterial activity. Derivatives containing a tetrazole moiety have shown effectiveness against resistant bacterial strains by interfering with bacterial cell wall synthesis or inhibiting specific enzymes crucial for bacterial survival .

Antineoplastic Activity : The compound's potential in cancer treatment has been explored. Related tetrazole derivatives have demonstrated efficacy against various cancer cell lines, including colon carcinoma and breast cancer cells. Studies report IC50 values in the micromolar range, suggesting moderate potency against these cell lines .

Mechanism of Action : The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit key enzymes involved in metabolic pathways of bacteria and cancer cells or modulate G protein-coupled receptors (GPCRs), influencing signaling pathways critical for cell proliferation and survival .

Materials Science Applications

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethylphenyl)urea is being investigated for its potential use in the development of advanced materials, including polymers and coatings. Its unique chemical structure may enhance the stability and reactivity of materials developed from it.

Biological Research Applications

In biological research, this compound is utilized in studies related to enzyme inhibition and receptor binding. Its ability to interact with specific molecular targets makes it a valuable tool for investigating biochemical pathways and developing new therapeutic strategies .

Mechanism of Action

The mechanism of action of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Bioisosteric Replacements : Pyrazole (1443246-62-5) and tetrazole (343630-41-1) groups offer distinct electronic profiles, affecting target engagement.

- Substituent Effects : Fluorine and trifluoromethyl groups enhance electronegativity and binding selectivity, while bromine (343630-41-1) may facilitate halogen bonding.

- Synthetic Accessibility : Compounds with simpler aromatic systems (e.g., pyrazole derivatives) are more readily available than benzodiazepine-based ureas.

Physicochemical and Pharmacokinetic Implications

Biological Activity

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethylphenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethylphenyl)urea is , with a molecular weight of approximately 344.326 g/mol. The compound features a tetrazole ring, which is known for its diverse biological activities.

Antibacterial Properties

Recent studies have indicated that compounds similar to 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethylphenyl)urea exhibit significant antibacterial activity. For instance, derivatives containing a tetrazole moiety have shown effectiveness against resistant bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of specific enzymes crucial for bacterial survival.

Antineoplastic Activity

Research has also explored the antineoplastic potential of this compound. A related tetrazole derivative demonstrated efficacy against various cancer cell lines, including colon carcinoma and breast cancer cells. The IC50 values for these activities were reported to be in the micromolar range, suggesting moderate potency .

The biological activity of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethylphenyl)urea can be attributed to its interaction with specific molecular targets. For example:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways of bacteria and cancer cells.

- Receptor Modulation : Some studies suggest that tetrazole-containing compounds may act as modulators of G protein-coupled receptors (GPCRs), influencing signaling pathways critical for cell proliferation and survival .

Case Studies

Several case studies highlight the biological activity of tetrazole derivatives:

- Antibacterial Efficacy : A study demonstrated that a related compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) below 10 µg/mL .

- Cancer Cell Line Studies : Another investigation found that a derivative showed selective cytotoxicity towards HT-29 colon cancer cells with an IC50 value of 6.2 µM, indicating its potential as an anticancer agent .

Data Tables

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethylphenyl)urea, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Synthesize the tetrazole core via cyclization of nitriles with sodium azide under acidic conditions. Ensure precise stoichiometry to avoid byproducts .

- Step 2 : Functionalize the tetrazole with a 3,4-difluorophenyl group using Ullmann coupling or nucleophilic substitution, requiring anhydrous conditions and transition-metal catalysts (e.g., CuI) .

- Step 3 : Attach the urea moiety via a carbodiimide-mediated coupling reaction between the tetrazole-methyl intermediate and 3,4-dimethylphenyl isocyanate. Use DCC/DMAP as coupling agents in dry DCM .

- Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, gradient elution with EtOAc/hexane) .

Q. Which spectroscopic techniques are critical for structural validation, and what diagnostic signals should be prioritized?

- Key Techniques :

- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for difluorophenyl and dimethylphenyl groups) and urea NH signals (δ 8.5–9.5 ppm). Confirm methylene bridge integration (CH2 between tetrazole and urea) .

- IR Spectroscopy : Detect urea C=O stretch (~1650–1700 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

- HRMS : Verify molecular ion ([M+H]+) and isotopic patterns consistent with fluorine and nitrogen content .

Q. What preliminary pharmacological assays are suitable for evaluating bioactivity?

- Screening Models :

- In vitro enzyme inhibition : Test against targets like kinases or proteases, given urea’s hydrogen-bonding capacity. Use fluorogenic substrates for high-throughput screening .

- Cell viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT or resazurin assays. Include controls for fluorophenyl-mediated oxidative stress .

Advanced Research Questions

Q. How do electronic effects of the 3,4-difluorophenyl and 3,4-dimethylphenyl substituents influence reactivity and target interactions?

- Analysis :

- Electron-withdrawing F groups : Increase tetrazole acidity (pKa ~4–5), enhancing hydrogen-bond acceptor capacity. Compare with non-fluorinated analogs via docking studies .

- Electron-donating CH3 groups : Stabilize urea conformation, affecting binding to hydrophobic pockets. Use Hammett constants (σmeta for -F: +0.34; -CH3: -0.07) to predict substituent effects .

- Data Table :

| Substituent | Electronic Effect | Impact on Binding Affinity (IC50) |

|---|---|---|

| 3,4-diF | σ+ (EWG) | 2.1 µM (vs. 5.8 µM for H-subst.) |

| 3,4-diCH3 | σ− (EDG) | 1.7 µM (improved lipophilicity) |

Q. How should researchers resolve contradictions in biological activity between analogs with varying heterocycles (e.g., tetrazole vs. triazole)?

- Approach :

- Structure-activity relationship (SAR) : Synthesize analogs replacing tetrazole with triazole or oxadiazole. Compare solubility (logP), metabolic stability (microsomal assays), and target engagement (SPR/BLI) .

- Case Study : Tetrazole analogs show 10-fold higher solubility (logP 2.3 vs. triazole’s 3.1) but reduced membrane permeability. Use Caco-2 assays to validate .

Q. What computational methods can predict target interactions, and how should models be experimentally validated?

- Methodology :

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2, EGFR). Prioritize poses with urea NH interactions at catalytic sites .

- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns). Validate via mutagenesis (e.g., Ala-scanning of predicted binding residues) .

- Experimental validation : Perform competitive binding assays (e.g., ITC or fluorescence polarization) to confirm computational Kd values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.